Isobutyl p-toluenesulfonate

Catalog No.
S1906406
CAS No.
4873-56-7
M.F
C11H16O3S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl p-toluenesulfonate

CAS Number

4873-56-7

Product Name

Isobutyl p-toluenesulfonate

IUPAC Name

2-methylpropyl 4-methylbenzenesulfonate

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

QIMRPGAQCKHRKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C

Organic Synthesis:

  • Due to its reactive tosylate group (SO₂-OTs), isobutyl p-toluenesulfonate can act as a leaving group in various organic synthesis reactions. For instance, it can be used in alkylation reactions to introduce an isobutyl group to another molecule. ()

Study of Nucleophilic Substitution Reactions:

  • Isobutyl p-toluenesulfonate can be a valuable substrate for studying nucleophilic substitution reactions. The ease with which the tosylate group departs allows researchers to investigate the kinetics and mechanisms of these reactions under different conditions. ()

Protecting Group Chemistry:

  • The tosylate group in isobutyl p-toluenesulfonate can function as a protecting group for alcohols in organic synthesis. By attaching the tosylate group to a hydroxyl group, researchers can temporarily block its reactivity while performing modifications on other parts of the molecule. The tosylate group can then be easily removed under specific conditions to regenerate the free alcohol. ()

Isobutyl p-toluenesulfonate is an organic compound with the molecular formula C₁₁H₁₆O₃S and a molecular weight of 228.31 g/mol. It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. The compound features a p-toluenesulfonate group, which enhances its reactivity, particularly in nucleophilic substitution reactions. Isobutyl p-toluenesulfonate is known for its role as an alkylating agent, facilitating the introduction of isobutyl groups into various substrates.

, primarily involving nucleophilic attack on the sulfonate group. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Alkylation Reactions: It acts as an alkylating agent, allowing for the introduction of isobutyl groups into various organic molecules, which is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Isobutyl p-toluenesulfonate can be synthesized through several methods:

  • From 2-Methyl-1-propanol and Tosyl Chloride: This method involves treating 2-methyl-1-propanol with tosyl chloride in the presence of a base, leading to the formation of isobutyl p-toluenesulfonate .
  • Alternative Routes: Other synthetic routes may involve different alcohols or variations in reaction conditions, but the primary pathway remains through the reaction of an alcohol with tosyl chloride.

Isobutyl p-toluenesulfonate finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for alkylation reactions in organic chemistry.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: It can be utilized in the production of herbicides and pesticides due to its reactivity profile .

Isobutyl p-toluenesulfonate shares structural similarities with other sulfonates but distinguishes itself through its specific alkyl group and reactivity. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Isopropyl p-toluenesulfonateC₁₁H₁₄O₃SSimilar reactivity; used for alkylation reactions
Benzyl p-toluenesulfonateC₁₂H₁₄O₃SContains a benzyl group; used in similar applications
Ethyl p-toluenesulfonateC₉H₁₂O₃SLower molecular weight; also acts as an alkylating agent

Uniqueness

Isobutyl p-toluenesulfonate's uniqueness lies in its specific branched alkyl structure, which can influence the sterics and electronics during

XLogP3

2.8

UNII

CS60887388

Other CAS

4873-56-7

Wikipedia

Isobutyl p-toluenesulfonate

Dates

Modify: 2023-08-16

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